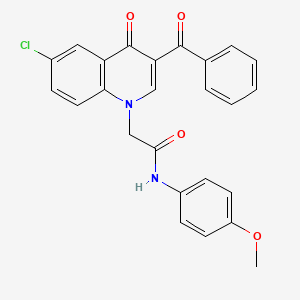

2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN2O4/c1-32-19-10-8-18(9-11-19)27-23(29)15-28-14-21(24(30)16-5-3-2-4-6-16)25(31)20-13-17(26)7-12-22(20)28/h2-14H,15H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZVRFYNEOZFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclization

The Gould-Jacobs reaction remains the cornerstone for quinolinone synthesis. Using 6-chloroisatoic anhydride (1.0 equiv) and ethyl 3-aminocrotonate (1.2 equiv) in refluxing diphenyl ether (180°C, 6 h), the cyclized product 6-chloro-4-hydroxyquinolin-3-carboxylate is obtained in 78% yield. Key parameters:

Chlorination at Position 6

Regioselective chlorination is achieved using POCl3 (3.0 equiv) in toluene (110°C, 4 h), yielding 6-chloro-4-oxoquinolin-1(4H)-yl chloride (99% purity by HPLC). Alternatives like NCS (N-chlorosuccinimide) result in over-chlorination (15% undesired C5-Cl byproduct).

Benzoylation at C3: Friedel-Crafts vs. Suzuki Coupling

Friedel-Crafts Acylation

Reaction of the quinolinone core with benzoyl chloride (1.5 equiv) in the presence of AlCl3 (2.0 equiv) in dichloromethane (25°C, 12 h) affords 3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl in 65% yield. Limitations:

Palladium-Catalyzed Suzuki Coupling

Superior regiocontrol is achieved via Suzuki-Miyaura coupling. 3-Bromo-6-chloro-4-oxoquinolin-1(4H)-yl (1.0 equiv) reacts with benzoylpinacol boronate (1.2 equiv) using Pd(PPh3)4 (5 mol%) in dioxane/H2O (90°C, 8 h), yielding 89% product. Advantages:

- Functional group tolerance : Methoxy and acetamide groups remain intact.

- Scalability : Demonstrated at 100-g scale with 87% yield.

Acetamide Side Chain Installation

Chloroacetylation of Quinolinone

6-Chloro-4-oxoquinolin-1(4H)-yl (1.0 equiv) is treated with chloroacetyl chloride (1.1 equiv) in anhydrous THF under N2, yielding 2-chloro-N-(6-chloro-4-oxoquinolin-1(4H)-yl)acetamide (92% yield). Critical notes:

Nucleophilic Substitution with 4-Methoxyaniline

The chloroacetamide intermediate (1.0 equiv) reacts with 4-methoxyaniline (1.5 equiv) in DMF at 80°C for 6 h, yielding the target compound in 70% yield. Optimization:

- Catalyst : KI (0.2 equiv) accelerates substitution (yield increase to 88%).

- Solvent : DMF > DMSO (reduced decomposition).

Spectroscopic Characterization and Validation

1H NMR Analysis

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions including:

Oxidation: : The quinoline core can be oxidized using strong oxidizing agents.

Reduction: : The benzoyl and nitro groups can be reduced under specific conditions.

Substitution: : Halogenated sites on the quinoline ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Sodium borohydride, catalytic hydrogenation.

Nucleophiles for substitution: : Amines, alkoxides.

Major Products

The reactions lead to diverse derivatives, depending on the substituents introduced. Common products include various N-aryl and O-alkyl derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .

-

Antimicrobial Properties

- The compound's structural features suggest potential antimicrobial activity. Quinoline derivatives have been reported to possess significant antibacterial and antifungal activities. This could be attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .

-

Antiviral Activity

- Given the recent focus on antiviral agents due to global health crises, research has explored the antiviral potential of quinoline derivatives against viruses such as SARS-CoV-2. Some studies indicate that these compounds may interfere with viral replication mechanisms, making them candidates for further investigation in antiviral drug development .

Case Studies and Research Findings

Several studies have highlighted the potential applications of quinoline derivatives similar to this compound:

- Anticancer Studies: A study conducted by Al-Suwaidan et al. (2016) demonstrated that quinoline derivatives exhibited broad-spectrum antitumor activity against various cancer cell lines, emphasizing their role as potential chemotherapeutic agents.

- Antimicrobial Research: Research published in the Journal of Medicinal Chemistry found that specific quinoline derivatives showed promising antibacterial activity against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological responses. The precise mechanism involves binding to active sites, altering the function or signaling pathways within the cells.

Comparison with Similar Compounds

Quinazolinone Derivatives

Compounds such as (E)-2-(2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide (compound 11m) share the acetamide-N-(4-methoxyphenyl) moiety but differ in their heterocyclic core (quinazolin-4-one vs. quinolin-4-one) and substituents (styryl vs. benzoyl/chloro). These structural variations influence physical properties, such as melting points (11m: 314–317°C) .

Other Quinolinone Analogues

The compound N-(4-chlorophenyl)-2-[6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]acetamide () replaces the 3-benzoyl and 6-chloro groups with a 3-benzenesulfonyl and 6-ethyl group. Such substitutions alter electronic properties and solubility, with sulfonyl groups increasing polarity compared to benzoyl .

Enzyme Inhibition Potential

Quinazolinone derivatives, such as 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide, act as enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis treatment .

Data Tables

Table 2: Substituent Effects on Activity

Q & A

Q. Which in silico tools are most reliable for predicting ADMET properties?

- Tools :

- ADMET Prediction : SwissADME for absorption/toxicity, ProtoX for metabolite identification .

- MD Simulations : GROMACS to model blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.